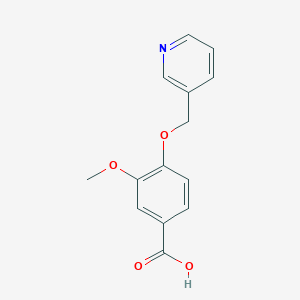

3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid

CAS No.: 926258-44-8

Cat. No.: VC5106882

Molecular Formula: C14H13NO4

Molecular Weight: 259.261

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926258-44-8 |

|---|---|

| Molecular Formula | C14H13NO4 |

| Molecular Weight | 259.261 |

| IUPAC Name | 3-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid |

| Standard InChI | InChI=1S/C14H13NO4/c1-18-13-7-11(14(16)17)4-5-12(13)19-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) |

| Standard InChI Key | QPTDSROOSVUWQF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)OCC2=CN=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a benzoic acid core modified with two ether-linked substituents: a methoxy group (-OCH) at position 3 and a pyridin-3-ylmethoxy group (-OCH-CHN) at position 4. This arrangement confers unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions. The pyridine ring introduces a basic nitrogen atom, potentially enhancing solubility in polar solvents and enabling hydrogen bonding .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 259.26 g/mol | |

| Purity | 95% | |

| InChI Key | QPTDSROOSVUWQF-UHFFFAOYSA-N | |

| Discontinued Status | Yes (as of 2025) |

Spectral and Analytical Data

While explicit spectral data (e.g., NMR, IR) are unavailable in public domains, the InChI key and SMILES string (COC1=C(C=CC(=C1)OC(=O)O)OCC2=CN=CC=C2) provide insights into connectivity and functional groups . The presence of conjugated aromatic systems suggests strong UV-Vis absorption, typical of benzoic acid derivatives.

Synthesis and Manufacturing

Table 2: Comparison with Related Compounds

Challenges in Production

The compound’s discontinued status likely stems from synthetic complexities, such as low yields in multi-step reactions or difficulties in achieving high purity. Scaling up production may require optimized coupling reactions and stringent control over reaction conditions to minimize byproducts.

Research Gaps and Future Directions

Unexplored Biological Activities

Despite structural similarities to pharmacologically active compounds, no published studies directly investigate this compound’s bioactivity. Priority areas include:

-

Kinase inhibition assays: Testing against Bcr-Abl or other oncogenic kinases.

-

Antimicrobial screening: Evaluating efficacy against Gram-positive/negative bacteria.

Synthetic Methodology Development

Innovative approaches, such as flow chemistry or enzymatic catalysis, could address historical challenges in synthesis. For instance, immobilized lipases might improve regioselectivity in etherification steps .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume